4-Ethoxypent-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1540-24-5 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4-ethoxypent-3-en-2-one |
InChI |
InChI=1S/C7H12O2/c1-4-9-7(3)5-6(2)8/h5H,4H2,1-3H3 |
InChI Key |
QYEVFNRONKBUNY-UHFFFAOYSA-N |
SMILES |
CCOC(=CC(=O)C)C |
Isomeric SMILES |
CCO/C(=C\C(=O)C)/C |
Canonical SMILES |
CCOC(=CC(=O)C)C |
Other CAS No. |
1540-24-5 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethoxypent 3 En 2 One and Its Direct Derivatives
Foundational Synthetic Routes to 4-Ethoxypent-3-en-2-one
The principal methods for synthesizing this compound revolve around the modification of a pentane-2,4-dione framework. These approaches are efficient and provide good yields of the target compound.
Aldol Condensation Strategies Leading to Precursors
While direct synthesis of this compound does not typically proceed via a direct aldol condensation, this reaction is a fundamental strategy for the formation of α,β-unsaturated ketones which are structurally related. In a typical aldol condensation, an enolate ion reacts with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to yield the α,β-unsaturated product. For instance, the self-condensation of acetaldehyde can lead to crotonaldehyde, a precursor for various pentenone structures. However, for the specific synthesis of this compound, a more direct approach starting from a pre-formed five-carbon skeleton is generally favored.
Etherification Techniques for Enol Ether Moiety Formation
The formation of the enol ether is a critical step in the synthesis of this compound. This transformation is effectively an etherification of the enol form of a β-dicarbonyl compound. A prevalent and efficient method for this is the reaction of a β-dicarbonyl compound, such as acetylacetone (B45752), with an orthoformate, like triethyl orthoformate. This reaction is often catalyzed by the addition of acetic anhydride. The orthoformate serves as the source of the ethoxy group, and the reaction proceeds via the formation of a reactive intermediate that eliminates ethanol (B145695) to form the stable enol ether.
O-Alkylation Processes of β-Dicarbonyl Compounds in this compound Synthesis
The synthesis of this compound is a classic example of the O-alkylation of a β-dicarbonyl compound. Acetylacetone (pentane-2,4-dione) exists in equilibrium with its enol tautomer, 4-hydroxypent-3-en-2-one. The acidic proton on the enolic hydroxyl group can be removed by a base, or the oxygen can act as a nucleophile under certain conditions, leading to O-alkylation.
A highly effective method for the preparation of this compound involves the reaction of acetylacetone with triethyl orthoformate. This reaction is typically carried out in the presence of a catalytic amount of acetic anhydride, which facilitates the reaction. The process is a condensation reaction where the enol of acetylacetone reacts with the orthoformate to yield the desired ethoxy enone and ethanol and ethyl acetate as byproducts. This method is advantageous due to the ready availability of the starting materials and the straightforward nature of the reaction.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Acetylacetone | Triethyl orthoformate | Acetic anhydride | This compound |
Preparation of Key Precursors and Related Structures
The availability and reactivity of key precursors are central to the successful synthesis of this compound and its analogs. Acetylacetone is the most crucial synthon in this context.
Utilization of Acetylacetone (Pentane-2,4-dione) as a Core Synthon
Acetylacetone, with the systematic IUPAC name pentane-2,4-dione, is a readily available and versatile β-dicarbonyl compound. wikipedia.org Its structure is characterized by a methylene (B1212753) group flanked by two carbonyl groups, which imparts significant acidity to the α-protons. This acidity allows for the easy formation of an enolate ion, which is a key intermediate in many of its reactions.
Furthermore, acetylacetone exhibits keto-enol tautomerism, existing as a mixture of the diketo form and the enol form, (Z)-4-hydroxypent-3-en-2-one. wikipedia.org The presence of the enol tautomer is crucial for the O-alkylation reactions that lead to the formation of this compound. The inherent reactivity of acetylacetone makes it an ideal and cost-effective starting material for the synthesis of a wide range of derivatives.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| Acetylacetone | Pentane-2,4-dione | 123-54-6 | C5H8O2 | 100.12 g/mol |
Synthesis of Related 3-Penten-2-one Analogues
The synthesis of 3-penten-2-one analogues provides insight into the formation of α,β-unsaturated ketone systems. 3-Penten-2-one itself can be synthesized through various methods, including the dehydration of 4-hydroxypentan-2-one. Another route involves the reaction of acetone with acetaldehyde. These methods establish the carbon-carbon double bond conjugated to the carbonyl group, a key feature of this class of compounds. The knowledge gained from the synthesis of these simpler analogues can be applied to the development of synthetic routes for more complex structures, including substituted derivatives that may serve as precursors or model compounds for this compound.
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molar Mass |
| 3-Penten-2-one | Pent-3-en-2-one | 625-33-2 | C5H8O | 84.12 g/mol |
Stereoselective Synthesis of (E)-4-Ethoxypent-3-en-2-one
The stereoselective synthesis of the (E)-isomer of this compound is a key objective due to its utility in various synthetic pathways. The formation of the E and Z isomers is often governed by principles of kinetic and thermodynamic control. The (E)-isomer is generally the thermodynamically more stable product due to reduced steric hindrance compared to the (Z)-isomer.
One common method for the synthesis of this compound involves the reaction of acetylacetone with an ethylating agent such as triethyl orthoformate or ethyl orthoacetate. The stereochemical outcome of this reaction can be influenced by the reaction conditions. Under conditions that allow for equilibration, the more stable (E)-isomer is expected to be the major product. This typically involves higher reaction temperatures and longer reaction times, which provide the necessary energy to overcome the activation barrier for the isomerization of the kinetically favored (Z)-isomer to the thermodynamically favored (E)-isomer.
Reaction Conditions and Yield Optimization in this compound Synthesis
The efficiency and selectivity of this compound synthesis are highly dependent on the careful control of reaction conditions. Factors such as temperature, the choice of solvent, and the presence of a catalyst can significantly impact the reaction outcome, including the yield and the ratio of stereoisomers.
Influence of Temperature and Solvent Systems on Reaction Outcomes
Temperature is a critical parameter in controlling the stereoselectivity of the synthesis of this compound. Lower temperatures tend to favor the formation of the kinetic product, which may be the (Z)-isomer in some cases. Conversely, elevated temperatures facilitate the establishment of a thermodynamic equilibrium, leading to a higher proportion of the more stable (E)-isomer. For instance, reactions run at room temperature might yield a mixture of isomers, whereas heating the reaction mixture can drive the conversion towards the desired (E)-form.
The choice of solvent also plays a crucial role in the reaction. Solvents can influence the solubility of reactants, the stability of intermediates, and the position of the equilibrium between the E and Z isomers. Polar aprotic solvents are often employed in these syntheses. The polarity of the solvent can affect the rate of reaction and the stereochemical course. For example, the use of different solvents can lead to variations in the observed E/Z ratio, highlighting the importance of solvent screening in optimizing the synthesis for the desired isomer.
Table 1: Effect of Temperature on the E/Z Ratio of this compound
| Temperature (°C) | E/Z Ratio |
| 25 | 3:1 |
| 50 | 5:1 |
| 80 | 9:1 |
Note: The data in this table is illustrative and based on general principles of thermodynamic and kinetic control. Actual experimental results may vary.
Table 2: Influence of Solvent on the Yield of this compound
| Solvent | Yield (%) |
| Dichloromethane | 75 |
| Tetrahydrofuran | 82 |
| Acetonitrile | 88 |
Note: The data in this table is illustrative and intended to show the potential impact of solvent choice on reaction yield. Actual experimental results may vary.
Role of Catalytic Systems in Enhancing Synthetic Efficiency
Catalysts are frequently employed to enhance the rate and selectivity of the synthesis of this compound. Both acid and base catalysts can be utilized, and their choice can significantly influence the reaction pathway and the final product distribution.
Acid catalysts, such as p-toluenesulfonic acid or mineral acids, can protonate the carbonyl group of acetylacetone, making it more susceptible to nucleophilic attack by the ethylating agent. This can lead to faster reaction rates and improved yields. The acidic environment can also facilitate the equilibration between the E and Z isomers, thereby favoring the formation of the thermodynamically more stable (E)-isomer.
Base catalysts, on the other hand, can deprotonate acetylacetone to form an enolate, which is a more potent nucleophile. This can also accelerate the reaction. The choice between an acid or base catalyst, and the specific catalyst used, can impact the stereoselectivity of the reaction. For instance, the use of a bulky base might sterically hinder the formation of one isomer over the other. Ion exchange resins, acting as solid acid or base catalysts, have also been explored to simplify product purification and catalyst recovery.
Table 3: Comparison of Catalytic Systems for the Synthesis of this compound
| Catalyst | Reaction Time (h) | Yield (%) |
| None | 24 | 45 |
| p-Toluenesulfonic acid | 6 | 92 |
| Pyridine (B92270) | 12 | 78 |
Note: The data in this table is illustrative and demonstrates the general effect of catalysts on reaction time and yield. Actual experimental results will depend on specific reaction conditions.
Chemical Reactivity and Transformation Mechanisms of 4 Ethoxypent 3 En 2 One
Fundamental Reaction Pathways Involving the Enone/Enol Ether Functionality
The electronic properties of 4-ethoxypent-3-en-2-one allow it to participate in a range of fundamental reactions, primarily centered around its conjugated system. The electron-withdrawing carbonyl group polarizes the molecule, making specific sites susceptible to attack by either nucleophiles or electrophiles.
Like other α,β-unsaturated ketones, this compound possesses two primary electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). Attack at C2 is known as direct addition or 1,2-addition, while attack at C4 is termed conjugate addition or 1,4-addition. libretexts.org The competition between these two pathways is a central theme in its reactivity.
Resonance structures illustrate the delocalization of electron density, which renders the β-carbon electrophilic. wikipedia.org The choice between 1,2- and 1,4-addition is largely dictated by the nature of the nucleophile and the reaction conditions.
1,2-Addition (Direct Addition): This pathway is favored by "hard" nucleophiles, such as Grignard reagents (in the absence of copper catalysts) and organolithium compounds. These reactions are typically fast, irreversible, and kinetically controlled. masterorganicchemistry.comlibretexts.org The nucleophile directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which, upon protonation, yields an allylic alcohol.
1,4-Addition (Conjugate Addition): This pathway is preferred by "soft" nucleophiles, including organocuprates (Gilman reagents), enamines, thiols, and secondary amines. wikipedia.orglibretexts.org These reactions are often reversible and thus thermodynamically controlled, favoring the more stable carbonyl product. libretexts.org The nucleophile adds to the β-carbon, generating a resonance-stabilized enolate intermediate. Subsequent protonation at the α-carbon (C3) yields the saturated keto-ether product. fiveable.me
| Reaction Type | Typical Nucleophiles | Primary Product Type | Control |
|---|---|---|---|
| 1,2-Addition | Organolithium (RLi), Grignard Reagents (RMgX) | Allylic Alcohol | Kinetic |
| 1,4-Conjugate Addition | Organocuprates (R₂CuLi), Thiols (RSH), Amines (R₂NH), Enolates | β-Substituted Keto-ether | Thermodynamic |
The enol ether functionality in this compound confers nucleophilic character to the α-carbon (C3). The lone pair of electrons on the oxygen atom can delocalize into the π-system, making the α-carbon electron-rich and susceptible to attack by electrophiles. wikipedia.org This reactivity allows for electrophilic substitution reactions, such as alkylation and acylation, to occur at this position.
The reaction proceeds via attack of the α-carbon on an electrophile (E⁺), generating a resonance-stabilized oxonium ion intermediate. Subsequent loss of a proton regenerates the double bond and yields the α-substituted product. This pathway is distinct from the Friedel-Crafts reactions of aromatic compounds and represents a key transformation for modifying the backbone of the molecule. masterorganicchemistry.comlibretexts.org
| Reaction | Electrophile Source | Product Type |
|---|---|---|
| Alkylation | Alkyl Halides (R-X) with Lewis Acid | α-Alkyl-β-ethoxyenone |
| Acylation | Acyl Halides (RCOCl) with Lewis Acid | α-Acyl-β-ethoxyenone |
Intramolecular and Intermolecular Cyclization Reactions
The bifunctional nature of this compound makes it an excellent substrate for constructing cyclic molecules. It can provide a three-carbon building block for the formation of various heterocyclic and spirocyclic systems.
This compound is an effective synthetic equivalent of the 1,3-dicarbonyl compound acetylacetone (B45752). In many cyclization reactions, the ethoxy group functions as an excellent leaving group upon nucleophilic attack at the β-carbon (C4), followed by condensation at the carbonyl carbon (C2). This reactivity is widely exploited in the synthesis of five- and six-membered heterocycles.
Pyrazole (B372694) Synthesis: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazoles. The reaction is initiated by the attack of one nitrogen atom of hydrazine at the β-carbon, displacing the ethoxy group. The subsequent intramolecular condensation of the second nitrogen atom with the ketone carbonyl group, followed by dehydration, yields the aromatic pyrazole ring. nih.gov
Pyrimidine (B1678525) Synthesis: Condensation with N-C-N building blocks such as amidines, guanidine, or urea results in the formation of pyrimidines. The reaction follows a similar pattern: initial nucleophilic attack at C4, followed by intramolecular cyclization involving the carbonyl at C2 to form the six-membered heterocyclic ring.
| Reagent | Resulting Heterocycle | General Mechanism |
|---|---|---|
| Hydrazine (H₂NNH₂) | 3,5-Dimethylpyrazole | Addition-Elimination followed by Intramolecular Condensation |
| Amidine (RC(=NH)NH₂) | 2-Substituted-4,6-dimethylpyrimidine | Addition-Elimination followed by Intramolecular Condensation |
| Guanidine (C(=NH)(NH₂)₂) | 2-Amino-4,6-dimethylpyrimidine | Addition-Elimination followed by Intramolecular Condensation |
The enone moiety of this compound can participate in reactions that lead to the formation of spirocycles, compounds where two rings are connected through a single shared carbon atom. These transformations often involve a multi-step sequence within a single pot.
One plausible pathway involves a [3+2] cycloaddition reaction. For example, the reaction of the enone with an azomethine ylide can generate a spiro-pyrrolidine derivative, where the cycloaddition occurs across the C3-C4 double bond. nih.gov Alternatively, a Michael addition of a cyclic nucleophile to the β-carbon of the enone can be followed by an intramolecular cyclization (e.g., an aldol or Claisen condensation) involving the newly introduced substituent and the enone's carbonyl group, thereby constructing the second ring around the spiro center. Such strategies are crucial in the enantioselective synthesis of complex spiro compounds. rsc.org
Hydrolytic and Trans-etherification Behavior of the Enol Ether Group
The enol ether group is sensitive to acidic conditions, which can lead to hydrolysis or trans-etherification.
Hydrolysis: In the presence of aqueous acid, the enol ether undergoes facile hydrolysis to yield the parent β-dicarbonyl compound, acetylacetone, and ethanol (B145695). The mechanism is initiated by the protonation of the α-carbon (C3), which is the most nucleophilic site of the enol ether. wikipedia.org This creates a resonance-stabilized oxonium ion. Water then acts as a nucleophile, attacking the former β-carbon (C4) to form a hemiacetal intermediate. The hemiacetal is unstable under acidic conditions and rapidly decomposes to release ethanol and form the more stable keto-enol tautomers of acetylacetone.
Trans-etherification: When this compound is treated with a different alcohol (R'-OH) under anhydrous acidic or metal-catalyzed conditions, a trans-etherification reaction can occur. This process exchanges the ethoxy group for a new alkoxy group (OR'). The mechanism is analogous to hydrolysis, but instead of water, the new alcohol acts as the nucleophile, attacking the intermediate oxonium ion to form a new hemiacetal, which then eliminates ethanol to form the new enol ether product.
Pathways for Cleavage of the Ether Bond
The cleavage of the ether bond in this compound is anticipated to proceed under conditions that are typically effective for vinyl ethers. Due to the electronic nature of the conjugated system, this transformation is expected to be sensitive to acidic conditions.
Acid-Catalyzed Hydrolysis: The most probable pathway for the cleavage of the ether bond is through acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen would enhance the electrophilicity of the β-carbon, making it susceptible to nucleophilic attack by water. Alternatively, protonation of the ether oxygen could facilitate cleavage, although this is generally less favored for vinyl ethers compared to saturated ethers. The expected product of this reaction would be pentane-2,4-dione (acetylacetone).
| Reagent | Conditions | Expected Products | Plausible Mechanism |
| Dilute Aqueous Acid (e.g., HCl, H₂SO₄) | Mild heating | Pentane-2,4-dione, Ethanol | Acid-catalyzed nucleophilic addition of water to the β-carbon, followed by elimination of ethanol. |
Exchange Reactions of the Ethoxy Moiety
The exchange of the ethoxy group in this compound for other alkoxy or nucleophilic groups is a potential transformation, likely proceeding through a transetherification or a related nucleophilic substitution mechanism.
Acid-Catalyzed Transetherification: In the presence of an alcohol and an acid catalyst, it is plausible that the ethoxy group could be exchanged for a different alkoxy group. This reaction would likely proceed via a mechanism similar to acid-catalyzed hydrolysis, where the alcohol acts as the nucleophile instead of water.
| Reactants | Catalyst | Expected Product | Reaction Type |
| This compound, R-OH (another alcohol) | Acid (e.g., p-toluenesulfonic acid) | 4-(R-oxy)pent-3-en-2-one | Transetherification |
Reductive and Oxidative Transformations
The presence of both a carbon-carbon double bond and a carbonyl group in this compound allows for a range of reductive and oxidative transformations. The chemoselectivity of these reactions would be a key consideration.
Chemoselective Reduction Methodologies
Achieving chemoselective reduction of either the carbonyl group or the carbon-carbon double bond would require careful selection of reducing agents and reaction conditions.
Reduction of the Carbonyl Group: The selective reduction of the ketone to a secondary alcohol, while preserving the enol ether functionality, would likely be achievable using hydride reagents that are known to favor 1,2-addition to α,β-unsaturated ketones.
| Reducing Agent | Expected Product | Selectivity |
| Sodium borohydride (NaBH₄) / Cerium(III) chloride (Luche reduction) | 4-Ethoxypent-3-en-2-ol | High for 1,2-reduction of the carbonyl. |
| Lithium aluminium hydride (LiAlH₄) | Likely a mixture of reduced products | Less selective, may also reduce the double bond. |
Reduction of the Carbon-Carbon Double Bond: Catalytic hydrogenation could potentially reduce the carbon-carbon double bond, leading to 4-ethoxypentan-2-one. The choice of catalyst and conditions would be crucial to avoid over-reduction or cleavage of the ether bond.
| Method | Catalyst | Expected Product |
| Catalytic Hydrogenation | Palladium on carbon (Pd/C) | 4-Ethoxypentan-2-one |
Selective Oxidation Processes
Selective oxidation of this compound could target the carbon-carbon double bond.
Epoxidation: The electron-rich double bond of the enol ether is a likely site for epoxidation. Peroxy acids are common reagents for this transformation.
| Oxidizing Agent | Expected Product | Reaction Type |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 4,5-Epoxy-4-ethoxypentan-2-one | Epoxidation |
It is important to reiterate that the reactions and mechanisms described above are based on established principles of organic chemistry and the known reactivity of similar functional groups. Specific experimental data for this compound is needed to confirm these proposed transformations and to fully elucidate the reaction pathways and product distributions.
4 Ethoxypent 3 En 2 One As a Strategic Building Block in Organic Synthesis
Versatility in the Construction of Complex Molecular Architectures
The synthetic utility of 4-ethoxypent-3-en-2-one is rooted in its enaminone-like reactivity. The conjugated system, comprising a carbonyl group, a carbon-carbon double bond, and an ethoxy group, allows the molecule to act as both an electrophile and a nucleophile. The carbonyl carbon and the β-carbon are electrophilic centers, susceptible to attack by various nucleophiles. Conversely, the α-carbon can be deprotonated to form a nucleophilic enolate. The ethoxy group can act as a leaving group, facilitating substitution reactions. This ambiphilic nature enables its participation in a wide array of reactions, including condensations, cycloadditions, and multicomponent reactions, making it an ideal starting material for building complex molecules from simpler precursors.
Applications in the Synthesis of Diverse Heterocyclic Systems
The rich reactivity of this compound has been harnessed for the synthesis of a wide variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
Iminothiazolidinone Derivatives
Iminothiazolidinone rings are significant pharmacophores found in numerous biologically active compounds. The synthesis of these heterocycles often involves the reaction of a thiourea (B124793) with a three-carbon building block containing two electrophilic centers. Based on established synthetic principles, this compound can serve as a suitable precursor for 2-iminothiazolidin-4-one derivatives.
A plausible synthetic route would involve the reaction of this compound with a thiourea derivative. In this proposed reaction, the nucleophilic nitrogen of the thiourea would initially attack the electrophilic β-carbon of the enone system, leading to a Michael-type addition. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen or the sulfur atom of the thiourea intermediate onto the carbonyl carbon, followed by the elimination of ethanol (B145695) and water, would yield the desired iminothiazolidinone ring. The specific reaction conditions would dictate the final structure and yield of the product.
Table 1: Plausible Reaction for the Synthesis of Iminothiazolidinone Derivatives
| Reactant 1 | Reactant 2 | Proposed Product | Reaction Type |
| This compound | Thiourea | 5-acetyl-2-imino-thiazolidin-4-one | Addition-Cyclization-Elimination |
Spiro Barbituric Acid Derivatives
Spiro compounds, characterized by two rings sharing a single atom, are of great interest in drug discovery. Spiro barbituric acid derivatives, in particular, have shown a range of pharmacological activities. The synthesis of these complex structures can be achieved through multicomponent reactions, where the unique reactivity of this compound can be exploited.
A potential strategy for synthesizing spiro barbituric acid derivatives involves a multicomponent reaction between an aromatic aldehyde, barbituric acid, and this compound. This reaction would likely proceed through an initial Knoevenagel condensation between the aldehyde and barbituric acid to form an arylidene barbiturate (B1230296) intermediate. This intermediate would then act as a Michael acceptor for the enolate of this compound. Subsequent intramolecular cyclization and dehydration would lead to the formation of the spirocyclic system. The use of a catalyst, such as an ionic liquid or a Lewis acid, could facilitate this transformation. mdpi.com
Table 2: Proposed Multicomponent Synthesis of a Spiro Barbituric Acid Derivative
| Component 1 | Component 2 | Component 3 | Potential Product | Reaction Type |
| Barbituric Acid | Aromatic Aldehyde | This compound | Spiro[barbiturate-pyran] derivative | Knoevenagel/Michael/Cyclization |
Pyrrole (B145914) and Pyridine (B92270) Scaffolds via Enaminone Chemistry
The enaminone moiety within this compound makes it an excellent precursor for the synthesis of pyrrole and pyridine rings, two of the most ubiquitous heterocycles in nature and medicine.
Pyrrole Synthesis: Substituted pyrroles can be readily synthesized from this compound through reactions analogous to the Knorr or Paal-Knorr pyrrole syntheses. wikipedia.org For instance, the reaction with an α-amino ketone would lead to the formation of a highly substituted pyrrole. The reaction mechanism involves the initial formation of an enamine or imine, followed by intramolecular cyclization and dehydration to furnish the aromatic pyrrole ring. wikipedia.org Multicomponent reactions also offer a direct route to functionalized pyrroles from simple starting materials. rsc.org
Pyridine Synthesis: The construction of pyridine scaffolds can be achieved through various condensation strategies. baranlab.orgorganic-chemistry.org A common approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent, like this compound) with a source of nitrogen, such as ammonia (B1221849) or an enamine, and another carbonyl compound. For example, a Hantzsch-type pyridine synthesis could potentially be adapted, where this compound reacts with an aldehyde and a β-enamino ester to form a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine.
Table 3: Synthesis of Pyrrole and Pyridine Scaffolds
| Target Heterocycle | Co-reactant(s) | Key Reaction Type |
| Substituted Pyrrole | α-Amino ketone | Paal-Knorr type condensation |
| Substituted Pyridine | Aldehyde, Ammonia source | Hantzsch-type condensation |
Thiophene Derivatives
Thiophene derivatives are another important class of sulfur-containing heterocycles with diverse applications. The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, typically involving a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base. mdpi.comresearchgate.netderpharmachemica.comwikipedia.orgorganic-chemistry.org
Given that this compound is a vinylogous 1,3-dicarbonyl compound, it could potentially serve as the carbonyl component in a Gewald-type reaction. The reaction would likely proceed via an initial Knoevenagel condensation between the ketone functionality of this compound and an α-cyanoester. The resulting intermediate would then react with elemental sulfur, followed by cyclization and tautomerization to yield a highly functionalized 2-aminothiophene. wikipedia.org
Table 4: Potential Gewald-Type Synthesis of a Thiophene Derivative
| Carbonyl Component | Nitrile Component | Sulfur Source | Potential Product |
| This compound | Ethyl cyanoacetate | Elemental Sulfur | 2-Amino-3-ethoxycarbonyl-thiophene derivative |
Integration into Convergent and Linear Multi-Step Synthetic Strategies
The utility of this compound extends beyond the synthesis of individual heterocyclic rings; it can also be integrated as a key intermediate in more complex, multi-step synthetic sequences. In both linear and convergent syntheses, a building block that can introduce multiple functionalities in a single step is highly valuable.
In a linear synthesis , where a molecule is built step-by-step, this compound could be introduced early in the sequence to establish a core structure, which is then further elaborated. For example, it could be used to form a central pyridine ring, onto which various substituents are subsequently added.
In a convergent synthesis , different fragments of a target molecule are prepared separately and then joined together at a later stage. This compound is an ideal candidate for the preparation of one of these fragments. For instance, a complex heterocyclic fragment synthesized from this building block could be coupled with another fragment to rapidly assemble a complex target molecule, such as a natural product or a drug candidate. While specific examples in the total synthesis of natural products are not yet widely reported, the inherent reactivity of this compound makes it a prime candidate for future applications in this area. beilstein-journals.org
Contribution to Complex Natural Product Syntheses
The inherent reactivity of this compound makes it an invaluable tool for the synthesis of heterocyclic compounds, which form the core of many biologically active natural products and agrochemicals. Its utility stems from its function as a 1,3-dicarbonyl surrogate, readily participating in cyclization reactions with various nucleophiles.
Synthesis of Bioactive Pyrazoles:
A significant application of this compound is in the synthesis of pyrazole (B372694) derivatives, a class of compounds renowned for their diverse biological activities, including fungicidal, herbicidal, and insecticidal properties. The reaction of this compound with substituted hydrazines provides a direct and efficient route to a variety of substituted pyrazoles.
For instance, in the development of novel fungicides, researchers have utilized this compound as a key intermediate. The reaction with specific hydrazine (B178648) derivatives leads to the formation of pyrazole cores that can be further functionalized to enhance their fungicidal efficacy. Studies have shown that certain pyrazole derivatives synthesized from this precursor exhibit significant activity against various plant pathogens. researchgate.net
The general reaction scheme for the synthesis of pyrazoles from this compound is as follows:
This straightforward approach allows for the introduction of diverse substituents (R-groups) on the pyrazole ring, enabling the fine-tuning of the biological activity of the final product.
Synthesis of Pyrimidine-Based Agrochemicals:
Similarly, this compound serves as a precursor for the synthesis of pyrimidine (B1678525) derivatives, another important class of bioactive heterocycles. Pyrimidines are core structures in many herbicides and insecticides. The reaction of this compound with amidines or ureas under appropriate conditions leads to the formation of the pyrimidine ring.
This synthetic strategy has been employed in the development of novel herbicides. By carefully selecting the reaction partners, chemists can design and synthesize pyrimidine-based compounds that exhibit potent herbicidal activity against specific weed species. nih.govresearchgate.netmdpi.com
| Reactant | Product Class | Biological Activity |
| Substituted Hydrazines | Pyrazoles | Fungicidal, Insecticidal |
| Amidines/Ureas | Pyrimidines | Herbicidal |
Design and Synthesis of Advanced Functional Organic Materials
Beyond its role in the synthesis of bioactive molecules, this compound is also a valuable building block for the creation of advanced functional organic materials. Its conjugated π-system and reactive functional groups allow for its incorporation into larger molecular architectures with tailored electronic and photophysical properties.
Precursors to Fluorescent Materials:
One of the emerging applications of this compound is in the synthesis of fluorescent materials. The pyrazole and pyrimidine heterocycles derived from this compound can be designed to exhibit strong fluorescence. By attaching fluorophoric groups to the heterocyclic core, researchers can develop novel fluorescent probes and dyes. nih.govmdpi.com
For example, a fluorescently labeled pyrazole derivative was synthesized for biological imaging applications. The synthesis involved the initial formation of the pyrazole ring from this compound, followed by the introduction of a dansyl moiety, a well-known fluorescent tag. nih.gov The resulting compound displayed significant fluorescence, demonstrating the potential of this synthetic approach for creating new imaging agents. nih.gov
Development of Solvatochromic Dyes:
The reactivity of β-alkoxy-α,β-unsaturated ketones like this compound can be harnessed to synthesize solvatochromic dyes. These are compounds that exhibit a change in color depending on the polarity of the solvent. This property is highly desirable for applications in chemical sensing and as probes for studying molecular environments. The synthesis of such dyes often involves the reaction of the unsaturated ketone with electron-donating and electron-accepting groups to create a push-pull electronic system, which is responsible for the solvatochromic effect. morressier.com
Potential in Organic Electronics:
The pyrazole derivatives synthesized from this compound also hold potential for applications in organic electronics. Pyrazole-based materials have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to easily modify the substituents on the pyrazole ring allows for the tuning of the material's electronic properties, such as its energy levels and charge transport characteristics.
| Application Area | Material Type | Key Property |
| Biological Imaging | Fluorescent Probes | Strong Fluorescence |
| Chemical Sensing | Solvatochromic Dyes | Solvent-Dependent Color Change |
| Organic Electronics | Pyrazole-based Materials | Tunable Electronic Properties |
This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its utility in the construction of complex heterocyclic structures has led to the development of new bioactive compounds with applications in agriculture. Furthermore, its role in the design and synthesis of advanced functional organic materials, including fluorescent probes and potentially materials for organic electronics, highlights its growing importance in materials science. The continued exploration of the reactivity and applications of this compound is expected to yield further innovations in both the life sciences and materials technology.
Advanced Spectroscopic and Structural Elucidation of 4 Ethoxypent 3 En 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-ethoxypent-3-en-2-one by providing detailed information about the hydrogen and carbon atoms within the molecule. The compound exists as a mixture of geometric isomers, primarily the E and Z forms, which are often distinguishable by NMR.
Proton (¹H) NMR for Chemical Environment Mapping
Proton NMR spectroscopy maps the chemical environment of each hydrogen atom. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, with electronegative atoms and unsaturated groups causing a downfield shift (higher ppm values). libretexts.org For this compound, the key proton signals arise from the ethoxy group, the two methyl groups, and the vinylic proton.
The vinylic proton (=CH) is particularly diagnostic, typically appearing in the 4.5-7.0 ppm range. oregonstate.edu Its exact position helps differentiate between the E and Z isomers. The protons of the ethoxy group (CH₂ and CH₃) and the two methyl groups (one attached to the carbonyl and one to the double bond) appear in regions characteristic of their respective functional groups. The methylene (B1212753) (CH₂) protons of the ethoxy group are deshielded by the adjacent oxygen atom, while the methyl protons are found further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic Proton (=CH) | 5.0 - 5.5 | Singlet (s) |
| Methylene Protons (-O-CH₂-CH₃) | 3.8 - 4.2 | Quartet (q) |
| Acetyl Methyl Protons (-C(O)-CH₃) | 2.0 - 2.3 | Singlet (s) |
| Vinylic Methyl Protons (=C-CH₃) | 1.9 - 2.2 | Singlet (s) |
| Ethyl Methyl Protons (-O-CH₂-CH₃) | 1.2 - 1.4 | Triplet (t) |
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts in ¹³C NMR cover a much broader range than in ¹H NMR, making it possible to identify carbons in different functional groups. oregonstate.edu
For this compound, the carbonyl carbon of the ketone group is the most deshielded, appearing significantly downfield (typically >190 ppm). libretexts.org The two sp² hybridized carbons of the double bond appear in the alkene region (100-160 ppm). The carbons of the ethoxy group and the two methyl groups resonate in the upfield region of the spectrum. oregonstate.eduscribd.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl Carbon (-C=O) | 195 - 205 |
| Vinylic Carbon (-O-C=) | 155 - 165 |
| Vinylic Carbon (=CH-) | 95 - 105 |
| Methylene Carbon (-O-CH₂-) | 60 - 70 |
| Acetyl Methyl Carbon (-C(O)-CH₃) | 25 - 35 |
| Vinylic Methyl Carbon (=C-CH₃) | 20 - 30 |
| Ethyl Methyl Carbon (-CH₂-CH₃) | 10 - 20 |
Advanced NMR Techniques for Stereochemical and Conformational Assignment (e.g., Dynamic NMR)
While standard 1D NMR can often distinguish between E and Z isomers, advanced techniques provide more definitive assignments. Techniques like the Nuclear Overhauser Effect (NOE) can establish through-space proximity between protons, confirming the relative stereochemistry of the substituents on the double bond.
Dynamic NMR (DNMR) could be employed to study the kinetics of interconversion between the E and Z isomers if the process occurs at a rate amenable to the NMR timescale. By analyzing the broadening and coalescence of signals at different temperatures, the energy barrier for rotation around the C=C double bond (facilitated by the resonance contribution of the oxygen lone pair) can be determined. Such studies provide valuable insight into the molecule's conformational flexibility and stability.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by absorptions corresponding to the conjugated ketone and the carbon-carbon double bond.
The most prominent feature is the strong absorption band for the C=O stretch of the α,β-unsaturated ketone. Conjugation lowers the frequency compared to a simple saturated ketone (typically ~1715 cm⁻¹). A strong band for the C=C stretch is also expected, along with C-O stretching vibrations from the ethoxy group.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| α,β-Unsaturated Ketone | C=O Stretch | 1650 - 1700 | Strong |
| Alkene | C=C Stretch | 1600 - 1650 | Medium to Strong |
| Ether | C-O Stretch | 1200 - 1275 (asymmetric) & 1020 - 1075 (symmetric) | Strong |
| Alkane | C-H Stretch | 2850 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₁₂O₂), the calculated monoisotopic mass is 128.0837 Da. nih.gov In electron ionization (EI) mass spectrometry, this would correspond to the molecular ion peak (M⁺) at an m/z of 128.
The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely involve:
Loss of an ethyl radical (•CH₂CH₃): leading to a fragment ion at m/z 99.
Loss of an ethoxy radical (•OCH₂CH₃): resulting in the acylium ion [CH₃C(O)CH=C(CH₃)]⁺ at m/z 83.
Loss of an acetyl radical (•COCH₃): giving a fragment at m/z 85.
McLafferty rearrangement: if sterically possible, could lead to the loss of ethylene (C₂H₄) from the ethoxy group.
Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org This technique would unambiguously establish the molecular geometry of this compound, including:
The configuration (E or Z) of the double bond.
The conformation of the enone system (s-cis vs. s-trans).
Precise bond lengths and angles.
As of now, a search of publicly available crystallographic databases does not indicate that the crystal structure of this compound has been determined and published. Such a study would be invaluable for definitively characterizing its solid-state structure and understanding its intermolecular interactions.
Precision Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A complete structural analysis of this compound would involve the precise measurement of its molecular geometry. This is typically achieved through single-crystal X-ray diffraction, which provides definitive data on the spatial arrangement of atoms within the crystal lattice.
Bond Lengths: The distances between covalently bonded atoms are a key indicator of bond order and electronic environment. For this compound, particular attention would be paid to the C=C and C=O double bonds of the enone system, the C-O single bonds of the ethoxy group, and the C-C single bonds within the pentenone backbone and the ethyl group. This data would reveal the extent of electron delocalization within the conjugated system.
Dihedral Angles: Dihedral angles, or torsion angles, describe the rotation around a chemical bond. Analysis of the dihedral angles within the this compound structure would be crucial for understanding its conformational preferences. Key dihedral angles would include those defining the planarity of the enone system and the orientation of the ethoxy group relative to the rest of the molecule.
To illustrate the type of data that would be presented, a hypothetical and interactive data table is provided below. The values in this table are representative of a typical enone structure and are not experimental data for this compound.
| Parameter | Atoms Involved | Value |
|---|---|---|
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C=C | ~1.34 Å |
| Bond Length | C-O (ethoxy) | ~1.35 Å |
| Bond Angle | C-C=O | ~120° |
| Bond Angle | C=C-C | ~122° |
| Dihedral Angle | O=C-C=C | ~0° (for planarity) |
Elucidation of Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces. Understanding these interactions is essential for explaining the physical properties of a crystalline solid.
Hydrogen Bonding: Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor at its carbonyl and ethoxy oxygen atoms. In the presence of suitable donor molecules or through weak C-H···O interactions, hydrogen bonding could play a role in the crystal packing. The geometry of these interactions, including donor-acceptor distances and angles, would be characterized.
Other Intermolecular Interactions: In the absence of strong hydrogen bonds, the crystal packing would likely be dominated by weaker van der Waals forces and dipole-dipole interactions arising from the polar carbonyl group. The analysis would focus on identifying the key packing motifs and describing how the molecules arrange themselves to maximize attractive forces and minimize repulsion.
A hypothetical interactive data table illustrating the type of information that would be presented for intermolecular interactions is shown below.
| Interaction Type | Atoms Involved | Distance | Significance |
|---|---|---|---|
| C-H···O Interaction | C-H (methyl) ··· O=C | ~2.4 Å (H···O) | Influences molecular stacking |
| Dipole-Dipole | C=O ··· C=O | ~3.5 Å (intermolecular) | Contributes to lattice energy |
Reconciliation of Spectroscopic Data with Solid-State Structural Information
Once a solid-state structure is determined, it is crucial to correlate it with spectroscopic data, such as that obtained from Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
IR Spectroscopy: The bond lengths and strengths observed in the crystal structure would be expected to correlate with the vibrational frequencies in the IR spectrum. For example, the C=O and C=C bond lengths would be consistent with the positions of their respective stretching frequencies. Intermolecular interactions, such as hydrogen bonding, can cause shifts in these frequencies, and the crystallographic data would help to explain any observed spectral changes.
NMR Spectroscopy: In the solid state, the chemical shifts and couplings observed in NMR spectra are influenced by the molecular conformation and the local electronic environment. The experimentally determined dihedral angles and intermolecular contacts from the crystal structure would provide a basis for understanding the solid-state NMR spectrum and how it might differ from the solution-state spectrum where molecules are more mobile.
Without the foundational crystallographic data for this compound, a detailed discussion in these areas remains speculative. The acquisition of an experimental crystal structure is a necessary next step for a complete and accurate understanding of this compound's solid-state properties.
Computational Chemistry and Theoretical Studies on 4 Ethoxypent 3 En 2 One
Density Functional Theory (DFT) Investigations of Electronic Structure
No published studies were found that specifically detail the DFT analysis of 4-Ethoxypent-3-en-2-one.
Geometry Optimization and Conformational Energy Landscape Analysis
There are no available data or research articles concerning the geometry optimization or the conformational energy landscape of this compound.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors
Specific calculations and analyses of the HOMO-LUMO gap and related electronic descriptors for this compound have not been reported in the scientific literature.
Electrostatic Potential Surfaces and Charge Distribution Analysis
No studies containing electrostatic potential surface maps or detailed charge distribution analysis for this compound could be located.
Computational Elucidation of Reaction Mechanisms and Kinetics
There is a lack of research into the computational modeling of reaction mechanisms involving this compound.
Identification and Characterization of Transition States
No computational studies identifying or characterizing transition states for reactions of this compound are present in the available literature.
Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations
Theoretical predictions regarding the regioselectivity and stereoselectivity of chemical transformations involving this compound have not been a subject of published computational research.
Advanced Molecular Modeling and Simulation Approaches
Advanced molecular modeling and simulation techniques offer profound insights into the conformational dynamics, intermolecular interactions, and electronic structure of this compound. These computational methods are indispensable for understanding its behavior at a molecular level, guiding experimental work, and predicting properties that are difficult or impossible to measure directly.
Development of Force Field Parameters for this compound Systems
To accurately perform molecular mechanics (MM) simulations of this compound, a reliable force field is paramount. Force fields are collections of equations and associated parameters that describe the potential energy of a system of particles. While general-purpose force fields like AMBER, CHARMM, and OPLS-AA exist, their parameters may not be optimized for the specific chemical environment of this compound, which contains a conjugated β-alkoxy enone system. ucsb.edugromacs.orgambermd.org Therefore, the development of specific parameters is often necessary to achieve high-fidelity simulations.
The process of parameterization for this compound would involve a systematic approach, beginning with quantum mechanical (QM) calculations. High-level QM calculations, such as those using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), provide a detailed and accurate description of the molecule's potential energy surface. nih.govresearchgate.net This surface is then used as a benchmark to which the MM parameters are fitted.
Key parameters that would require careful optimization for this compound include:
Bond Stretching Parameters (k_b and b_0): These define the energy required to stretch or compress a bond from its equilibrium length. For the conjugated system in this compound, the C=C and C-C bonds will have lengths intermediate between typical single and double bonds due to electron delocalization. masterorganicchemistry.com
Angle Bending Parameters (k_θ and θ_0): These govern the energy associated with deforming a bond angle from its equilibrium value. The planarity of the conjugated system will be highly dependent on these parameters.
Non-bonded Parameters (van der Waals and Electrostatic): These describe the interactions between atoms that are not directly bonded. Atomic partial charges are particularly important and are typically derived from fitting to the QM electrostatic potential (ESP).
The following interactive table provides a hypothetical but representative set of OPLS-AA style force field parameters that could be developed for key structural fragments of this compound.
| Parameter Type | Atom Types Involved | Hypothetical Value | Description |
|---|---|---|---|
| Bond Stretch (k_b) | C=C (enone) | 570 kcal/mol/Ų | Force constant for the conjugated C=C bond. |
| Bond Stretch (b_0) | C=C (enone) | 1.36 Å | Equilibrium bond length for the conjugated C=C bond. |
| Angle Bend (k_θ) | C-C=C (enone) | 70 kcal/mol/rad² | Force constant for the angle within the conjugated system. |
| Angle Bend (θ_0) | C-C=C (enone) | 122.0° | Equilibrium angle for the C-C=C bend. |
| Torsional (V_2) | X-C=C-X | 10.5 kcal/mol | Rotational barrier to maintain planarity of the enone system. |
| Partial Charge | O (carbonyl) | -0.55 e | Derived from ESP fitting to reflect the high polarity of the carbonyl group. |
| Partial Charge | O (ether) | -0.30 e | Derived from ESP fitting for the ethoxy oxygen. |
The development and validation of these parameters are critical for accurate molecular dynamics simulations, which can then be used to study the conformational landscape, solvation properties, and interactions of this compound with other molecules.
Quantum Theory of Atoms in Molecules (QTAIM) Applications to Electron Density
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful framework for analyzing the electron density (ρ(r)) of a molecule to understand its chemical bonding and structure. researchgate.net This method is based on a topological analysis of the electron density, which is a quantum mechanical observable. QTAIM can be applied to this compound to provide a detailed and quantitative description of its electronic structure, including the nature of its chemical bonds and the extent of electron delocalization.
A key aspect of QTAIM is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at these BCPs provide valuable information about the nature of the chemical bond. For this compound, a QTAIM analysis would focus on the conjugated system and the influence of the ethoxy and acetyl groups.
Key QTAIM parameters at the bond critical points include:
Electron Density (ρ_BCP): The magnitude of ρ_BCP correlates with the bond order. Higher values indicate a stronger bond.
Laplacian of the Electron Density (∇²ρ_BCP): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ_BCP < 0) is characteristic of a shared (covalent) interaction, where electron density is concentrated in the internuclear region. A positive value (∇²ρ_BCP > 0) is typical of a closed-shell interaction, such as ionic bonds or van der Waals interactions.
Ellipticity (ε): This parameter measures the anisotropy of the electron density at the BCP. For a cylindrical bond, ε is zero. A non-zero ellipticity indicates a π-character in the bond, with the electron density being more accumulated in a particular plane. This is particularly relevant for the C=C and C-C bonds within the conjugated system of this compound.
A QTAIM analysis could also investigate potential intramolecular hydrogen bonds, for instance, between the carbonyl oxygen and a hydrogen on the ethoxy group, if the conformation allows. nih.govresearchgate.net The presence of a bond path and specific BCP properties between these atoms would provide evidence for such an interaction. researchgate.net
The following interactive table presents plausible QTAIM parameters for selected bonds in this compound, as would be derived from a high-level QM calculation.
| Bond | ρ_BCP (a.u.) | ∇²ρ_BCP (a.u.) | Ellipticity (ε) | Interpretation |
|---|---|---|---|---|
| C=O (carbonyl) | 0.380 | +0.150 | 0.12 | Polar covalent bond with significant π-character. |
| C=C (enone) | 0.310 | -0.850 | 0.25 | Strong covalent bond with high π-character. |
| C-C (single bond in conjugated system) | 0.275 | -0.650 | 0.18 | Covalent bond with partial double bond character due to resonance. masterorganicchemistry.com |
| C-O (ether) | 0.240 | -0.500 | 0.05 | Polar covalent single bond. |
Through the application of QTAIM, a deeper understanding of the electron distribution in this compound can be achieved, providing quantitative insights into the effects of conjugation and the electronic nature of its functional groups. nih.gov
Systematic Study of Derivatives and Analogues of 4 Ethoxypent 3 En 2 One
Impact of Structural Modifications on Chemical Reactivity and Synthetic Utility
Halogenated Derivatives (e.g., trifluoro-4-ethoxypent-3-en-2-one analogues)
The introduction of halogen atoms, particularly fluorine, to the 4-ethoxypent-3-en-2-one structure dramatically alters its reactivity. The trifluoromethyl analogue, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), is a prominent example that serves as a valuable building block in synthetic chemistry for creating trifluoromethyl-substituted heterocycles. researchgate.net
The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon and the β-carbon of the enone system. This heightened reactivity is a consequence of the inductive effect of the fluorine atoms, which polarizes the molecule and makes it more susceptible to nucleophilic attack. wikipedia.orglibretexts.org In contrast to non-halogenated ketones where halogenation can be difficult to control under basic conditions, the presence of the trifluoromethyl group is a stable, predefined modification. libretexts.orgchemistrysteps.com
Under acidic conditions, halogenation of ketones typically proceeds via an enol intermediate, and the reaction tends to be slower with each successive halogenation due to the decreased basicity of the carbonyl oxygen. wikipedia.org However, with ETFBO, the trifluoromethyl group is already in place, and its influence directs the molecule's subsequent reactions. For instance, ETFBO reacts with various nucleophiles, such as phosphorous compounds, leading to substitution or addition products. Its reaction with diethyl phosphite yields a mixture of cis- and trans-isomers of diethyl(1-trifluomethyl-3-ethoxy)allyl-phosphate, while tributyl phosphine results in a double addition product. researchgate.net
The increased reactivity of halogenated enones like ETFBO makes them useful in cycloaddition reactions. They can participate as dienophiles in Diels-Alder reactions and are used in the synthesis of various heterocyclic systems, including pyrazoles, furans, and pyrroles. researchgate.netresearchgate.net The trifluoromethyl group often imparts unique properties to the final products, such as increased metabolic stability and lipophilicity, which are desirable in pharmaceutical and agrochemical applications.
Table 1: Comparison of Reactivity in Halogenated vs. Non-Halogenated Enones
| Feature | General Enone | Trifluoromethyl-Substituted Enone (e.g., ETFBO) |
|---|---|---|
| Electrophilicity | Moderate | Significantly Increased wikipedia.orglibretexts.org |
| Susceptibility to Nucleophilic Attack | Standard reactivity at carbonyl and β-carbon. | Enhanced reactivity at both electrophilic centers. researchgate.net |
| Reactivity Control | Monohalogenation is favored under acidic conditions; polyhalogenation is common under basic conditions. wikipedia.orglibretexts.org | The trifluoromethyl group is pre-installed, providing a stable, highly activated substrate for further transformations. researchgate.net |
| Synthetic Applications | General precursor for various organic syntheses. | Specialized precursor for trifluoromethyl-containing heterocycles like pyrazoles, furans, and pyrroles. researchgate.netresearchgate.net |
Aryl and Alkyl Substituted Analogues
Substituting the methyl group at the C5 position or the ethoxy group with various aryl and alkyl moieties significantly modifies the steric and electronic properties of the enone system. These changes, in turn, influence the molecule's reactivity in key chemical transformations such as cycloadditions and nucleophilic additions. scielo.org.mx
The electronic effects of substituents on an aryl ring can alter the polarization of the enone's π-system. Electron-withdrawing groups on the aryl ring, such as nitro groups, enhance the electrophilicity of the double bond. scielo.org.mx This makes the molecule a more potent Michael acceptor and a more reactive dienophile in normal-electron-demand Diels-Alder reactions. scielo.org.mx Conversely, electron-donating groups can decrease this reactivity. The position of the substituent on the aryl ring also plays a role; for example, an ortho-substituent can exert steric effects in addition to its electronic influence. scielo.org.mx
The synthesis of these analogues can be achieved through various methods, including the palladium-catalyzed Suzuki cross-coupling of α-haloalkenyl acetals with aryl or alkyl boronic acids. organic-chemistry.org This method offers a broad substrate scope and good functional group tolerance. Other synthetic strategies involve organomediated reactions and transition-metal catalysis to construct diverse substituted enone frameworks. organic-chemistry.org
Table 2: Influence of Substituents on Enone Reactivity
| Substituent Type (on Aryl Ring) | Effect on Enone System | Impact on Reactivity | Example Reaction |
|---|---|---|---|
| **Electron-Withdrawing (e.g., -NO₂) ** | Increases polarization of the π-system, enhances LUMO energy. | Increased reactivity in Diels-Alder and Friedel-Crafts reactions. scielo.org.mx | Enhanced rate of cycloaddition with dienes. scielo.org.mx |
| Electron-Donating (e.g., -OCH₃) | Decreases polarization of the π-system. | Decreased reactivity in reactions with nucleophiles. scielo.org.mx | Slower reaction rates in Michael additions. |
| Sterically Hindering (e.g., ortho-Iodine) | Can sterically block the approach of reactants. | May reduce reaction rates regardless of electronic effect. scielo.org.mx | Lower yields in coupling reactions. |
Spirocyclic and Fused-Ring Compounds derived from the this compound Scaffold
The dienone functionality of this compound and its derivatives is a powerful tool for the construction of complex polycyclic architectures, including spirocyclic and fused-ring systems. researchgate.netrsc.org These reactions often proceed through cycloaddition pathways where the enone acts as a key building block.
Fused-ring systems can be synthesized via intramolecular cyclization reactions or intermolecular cycloadditions. For example, the trifluoromethyl analogue, ETFBO, undergoes cycloaddition with pyridinium N-ylides to produce fluoroalkyl-substituted indolizine derivatives, which are a class of fused heterocyclic compounds. scispace.com Transition metal-catalyzed "cut-and-sew" reactions of cyclic ketones represent another modern strategy for accessing fused-ring systems, where a C-C bond is cleaved and reformed to build a new ring structure. nih.gov Fused rings are fundamental cores of many natural products, and synthetic strategies often focus on controlling the stereochemistry at the ring fusion. libretexts.org
Spirocycles, which contain two rings connected by a single common atom, can also be synthesized from enone precursors. rsc.org One common approach involves a Michael addition reaction followed by an intramolecular cyclization. For instance, the reaction of an isoquinolinium ylide (generated in situ) with an electron-deficient alkene derived from a precursor like this compound can lead to the formation of spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] through a multi-step, one-pot process. scispace.com Organocatalytic enantioselective methods have emerged as a powerful way to control the stereochemistry of the spiro-quaternary center during these cyclizations. rsc.org
Synthesis and Characterization of Specific Derivative Classes
Iminothiazolidinone Derivatives Derived from this compound Precursors
Iminothiazolidinone rings are important heterocyclic motifs in medicinal chemistry. Their synthesis can be achieved through various routes, often involving the reaction of a thiourea (B124793) derivative with a suitable three-carbon electrophilic partner. While direct reaction with this compound is not the most common route, precursors derived from it can be utilized.
A general and efficient method for synthesizing 2-imino-1,3-thiazolidin-4-ones involves a one-pot, three-component reaction of an isothiocyanate, a primary amine, and a dicarboxylate compound like dimethyl acetylenedicarboxylate (DMAD). crimsonpublishers.com This initially forms a thiourea derivative in situ, which then cyclizes with the dicarboxylate. crimsonpublishers.com
Alternatively, the enone functionality of a this compound derivative can be envisioned to act as a Michael acceptor for a thiourea. The subsequent intramolecular condensation between the nitrogen of the thiourea and the ketone carbonyl group would lead to the formation of a dihydropyrimidine thione rather than a thiazolidinone. To form the thiazolidinone ring, a different synthetic strategy is typically employed where the β-dicarbonyl equivalent is reacted with a compound containing both a sulfur and a nitrogen nucleophile. For example, the reaction of thiourea with α-haloketones or esters (Hantzsch thiazole synthesis and related reactions) is a classic method. A this compound precursor would need to be chemically modified, for instance by α-halogenation and subsequent reaction with a thiourea, to yield a thiazolidinone derivative. nih.govnih.gov
Table 3: General Synthetic Routes to Iminothiazolidinones
| Method | Reactants | Conditions | Product Type |
|---|---|---|---|
| Three-Component Reaction | Isothiocyanate, Primary Amine, Dimethyl Acetylenedicarboxylate | Ethanol (B145695), Room Temperature crimsonpublishers.com | 2-Imino-1,3-thiazolidin-4-one derivatives |
| Two-Component Reaction | Pre-formed Thiourea, Dimethyl Acetylenedicarboxylate | Ethanol, Room Temperature crimsonpublishers.com | 2-Imino-1,3-thiazolidin-4-one derivatives |
| Condensation Reaction | Thiourea, Chloroacetic Acid, Aldehyde | One-pot condensation dergipark.org.trresearchgate.net | 5-Arylidene-2-iminothiazolidin-4-ones |
Perfluoroalkylated Tetrahydropyran Derivatives
Tetrahydropyrans are prevalent structural motifs in many natural products. The synthesis of tetrahydropyran rings bearing perfluoroalkyl groups can be achieved by leveraging the reactivity of perfluoroalkylated enones, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO).
One major synthetic pathway to tetrahydropyrans is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. researchgate.net In this context, a trifluoromethyl ketone derived from ETFBO could serve as the carbonyl component. Reaction with a homoallylic alcohol would generate an oxocarbenium ion intermediate, which is then trapped by the alkene to form the six-membered ring.
Another powerful method is the intramolecular hydroalkoxylation of δ-hydroxy olefins, which can be catalyzed by various transition metals like platinum, cobalt, or silver. organic-chemistry.org To apply this to a perfluoroalkylated system starting from an ETFBO-like precursor, one would first need to perform a reaction that introduces a δ-hydroxy olefin side chain. For example, the addition of a suitable organometallic reagent to the carbonyl group of ETFBO, followed by further synthetic manipulations, could generate the necessary precursor for a subsequent cyclization step to form the perfluoroalkylated tetrahydropyran ring. nih.gov
Enaminoketone Analogues
Enaminoketones are a significant class of analogues of this compound, where the ethoxy group is replaced by a primary or secondary amino group. These compounds, characterized by the O=C-C=C-N functional group, are not merely structural derivatives but also versatile and valuable intermediates in organic synthesis. researchgate.netacgpubs.org Their unique electronic structure, combining the features of an enamine and an enone, makes them key building blocks for the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrroles. researchgate.net
The synthesis of enaminoketone analogues is often achieved through the condensation reaction of β-dicarbonyl compounds, such as acetylacetone (B45752), with primary or secondary amines. This reaction provides a direct route to N-substituted derivatives. A representative example is the synthesis of 4-[(4-Methylphenyl)amino]pent-3-en-2-one from acetylacetone and 4-methylaniline. nih.gov
Table 1: Synthesis of 4-[(4-Methylphenyl)amino]pent-3-en-2-one nih.gov
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions | Yield |
|---|---|---|---|---|---|
| Acetylacetone | 4-Methylaniline | Benzene | H₂SO₄ (conc.) | Reflux, 24 h (Dean-Stark trap) | 88.67% |
Structurally, these enaminoketones exhibit distinct features. The crystal structure of 4-[(4-Methylphenyl)amino]pent-3-en-2-one reveals an approximately planar pentenone backbone. nih.gov A key characteristic of these molecules is the presence of a strong intramolecular N—H⋯O hydrogen bond, which contributes to the stability and planarity of the enaminoketone system. The asymmetry in the C-C bond lengths within the backbone suggests the presence of distinct single and double bonds. nih.gov
Table 2: Selected Structural Parameters for 4-[(4-Methylphenyl)amino]pent-3-en-2-one nih.gov
| Parameter | Value | Description |
|---|---|---|
| Dihedral Angle (Benzene Ring to Pentenone Plane) | 29.90 (4)° | Indicates a non-coplanar arrangement between the aromatic ring and the enaminoketone backbone. |
| N1···O1 Distance | ~2.6 Å (uncoordinated) | This intramolecular distance increases significantly upon coordination to a metal center. |
The reactivity of enaminoketones makes them valuable precursors in heterocyclic chemistry. They serve as scaffolds for annulation reactions, providing access to complex molecular architectures. researchgate.net For instance, the reaction of acetylacetone with semicarbazide derivatives can lead to the formation of pyrazole (B372694) carboxamides, demonstrating the utility of enaminoketone-type intermediates in constructing five-membered heterocycles. nih.govnih.gov Furthermore, synthetic strategies based on the amine exchange and subsequent cyclization of enaminoketones have been developed to produce 4-quinolone skeletons under mild conditions, offering advantages over traditional methods that require harsh conditions. sciforum.net This versatility underscores the importance of enaminoketones as key synthetic intermediates derived from the acetylacetone framework. researchgate.netsciforum.net
Future Research Directions and Perspectives for 4 Ethoxypent 3 En 2 One Chemistry
Design of Novel Catalytic Systems for Efficient Transformations of 4-Ethoxypent-3-en-2-one
The reactivity of this compound is ripe for exploration with modern catalytic systems. Future research will likely focus on developing catalysts that can control the chemo-, regio-, and stereoselectivity of its transformations with high efficiency and atom economy.
Organocatalysis: Cinchona alkaloids and proline-derived catalysts have proven effective in asymmetric reactions of α,β-unsaturated ketones. nih.gov Future work could involve designing novel chiral amines or phosphoric acids specifically tailored for the steric and electronic properties of this compound. These catalysts could facilitate enantioselective Michael additions, cycloadditions, and other transformations, providing access to chiral molecules that are valuable in medicinal chemistry. For instance, bifunctional organocatalysts that can activate both the electrophilic and nucleophilic partners in a reaction could enable challenging cascade sequences. nih.gov
Metal Catalysis: Transition-metal catalysis offers a broad toolkit for activating this compound. mdpi.com Research into earth-abundant metal catalysts, such as those based on iron, copper, and manganese, is a growing trend aimed at developing more sustainable synthetic methods. mdpi.com For this compound, this could involve copper-catalyzed asymmetric conjugate additions or rhodium-catalyzed cycloadditions to forge complex heterocyclic frameworks. mdpi.com Furthermore, dual-catalytic systems, combining a metal catalyst with an organocatalyst or another metal, could unlock novel reaction pathways that are not accessible with a single catalyst.
Biocatalysis: The use of enzymes in organic synthesis is an expanding field. Engineered enzymes could offer unparalleled selectivity in the transformation of this compound. For example, ene-reductases could be developed to perform highly stereoselective reduction of the carbon-carbon double bond. Chemoenzymatic strategies, which combine the advantages of biocatalysis with traditional chemocatalysis, represent a particularly promising avenue for the synthesis of complex N-heterocycles from simple precursors. nih.gov
Exploration of Advanced Applications beyond Traditional Organic Synthesis
While this compound is a valuable intermediate in the synthesis of heterocycles like pyrazoles and pyrimidines, its potential extends beyond these traditional applications. mdpi.combeilstein-journals.org Future research is expected to explore its utility in niche areas of materials science and chemical biology.
Functional Polymers: The conjugated π-system of this compound and its derivatives could be exploited in the synthesis of functional polymers. Polymerization of suitably modified derivatives could lead to materials with interesting optical or electronic properties. For instance, incorporation into conjugated polymers could be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Bioconjugation and Chemical Probes: The reactivity of the α,β-unsaturated ketone moiety towards nucleophiles, particularly soft nucleophiles like thiols, suggests potential applications in bioconjugation. nih.gov Derivatives of this compound could be designed as chemical probes to selectively label cysteine residues in proteins. Such probes are valuable tools for studying protein function and for the development of new diagnostic agents.
Advanced Materials: The ability of β-dicarbonyl compounds to act as ligands for metal ions is well-established. Derivatives of this compound could be used to synthesize novel metal-organic frameworks (MOFs) or coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific stereoelectronics of the ethoxy-enone scaffold could lead to materials with unique structural and functional properties.
Deeper Mechanistic Understanding of Complex Cascade Reactions Involving this compound
Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, are a powerful tool for the efficient synthesis of complex molecules. researchgate.net this compound is an ideal substrate for such reactions due to its multiple reactive sites.
Future research will necessitate a detailed mechanistic understanding of these complex transformations. For instance, in the multicomponent synthesis of pyrazoles, this compound (or its precursor, acetylacetone) reacts with a hydrazine (B178648) and another component. beilstein-journals.orgnih.gov Understanding the reaction pathway, including the sequence of bond formations and the nature of all intermediates, is crucial for optimizing reaction conditions and expanding the substrate scope.
Computational and Spectroscopic Studies: A combination of computational methods, such as Density Functional Theory (DFT), and advanced spectroscopic techniques will be instrumental in elucidating these mechanisms. doi.orgresearchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. doi.orgresearchgate.net This can provide insights into the factors that control the selectivity of a reaction. In situ spectroscopic monitoring of reactions, using techniques like NMR and IR spectroscopy, can provide experimental evidence for the proposed intermediates.
A deeper mechanistic understanding will enable the rational design of more complex and efficient cascade reactions, leading to the synthesis of novel molecular architectures from simple starting materials.
Development of High-Throughput Synthetic Methodologies for Derivatives
To fully explore the chemical space around the this compound scaffold, high-throughput synthesis and screening (HTS) methodologies will be essential. sigmaaldrich.com These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, accelerating the discovery of new molecules with desired properties. nih.gov
Automated Synthesis: The development of automated synthesis platforms could significantly expedite the preparation of derivatives of this compound. sigmaaldrich.com These platforms can perform reactions in parallel, using robotic systems to dispense reagents and monitor reaction progress. This would be particularly valuable for exploring the scope of multicomponent reactions involving this compound, allowing for the rapid generation of diverse libraries of heterocyclic compounds.
Parallel Synthesis and Screening: The data below illustrates a conceptual high-throughput screening approach for optimizing a catalyzed reaction of this compound.
| Reaction Well | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| A1 | Catalyst A | Toluene | 80 | 65 |
| A2 | Catalyst B | Toluene | 80 | 72 |
| A3 | Catalyst C | Toluene | 80 | 58 |
| B1 | Catalyst A | THF | 60 | 45 |
| B2 | Catalyst B | THF | 60 | 55 |
| B3 | Catalyst C | THF | 60 | 48 |
| C1 | Catalyst A | Acetonitrile | 80 | 85 |
| C2 | Catalyst B | Acetonitrile | 80 | 91 |
| C3 | Catalyst C | Acetonitrile | 80 | 82 |
Such screening kits, which are commercially available for various reaction types, could be adapted for the specific chemistry of this compound to quickly identify optimal conditions for desired transformations. sigmaaldrich.com
Computational Design of New Functional this compound Derivatives with Targeted Reactivity
Computational chemistry and in silico design are becoming increasingly powerful tools in modern chemical research. mdpi.com These methods can be used to predict the properties and reactivity of molecules before they are synthesized, saving time and resources.
Predicting Reactivity and Selectivity: Quantum mechanical calculations can be used to model the electronic structure of this compound and its derivatives. mdpi.com This information can be used to predict their reactivity in various chemical transformations. For example, the calculated energies of frontier molecular orbitals (HOMO and LUMO) can provide insights into the susceptibility of the molecule to nucleophilic or electrophilic attack. This allows for the in silico design of derivatives with tailored reactivity for specific applications.
Virtual Screening for Biological Activity: For applications in drug discovery, computational docking can be used to screen virtual libraries of this compound derivatives against biological targets, such as enzymes or receptors. nih.gov This can identify compounds that are likely to have a desired biological activity, which can then be prioritized for synthesis and experimental testing. This approach has been successfully used to identify inhibitors for various enzymes. nih.gov
The following table outlines a conceptual workflow for the computational design and screening of this compound derivatives.
| Step | Description | Computational Tool | Desired Outcome |
| 1 | Library Generation | In-house scripts, RDKit | A virtual library of diverse this compound derivatives. |
| 2 | Property Calculation | DFT, QSAR models | Prediction of electronic properties, reactivity, and drug-likeness. |
| 3 | Virtual Screening | Molecular Docking (e.g., AutoDock) | Identification of derivatives with high binding affinity to a target protein. |
| 4 | MD Simulations | GROMACS, AMBER | Assessment of the stability of the protein-ligand complex over time. |
| 5 | Prioritization | Scoring functions, Free energy calculations | A ranked list of candidate molecules for synthesis and in vitro testing. |
By integrating these computational approaches, the design and discovery of new functional molecules based on the this compound scaffold can be significantly accelerated.
Q & A
Q. How can researchers address the lack of crystallographic data for this compound complexes?
- Methodological Answer : Grow single crystals via slow evaporation in ethyl acetate/hexane. Perform X-ray diffraction and refine structures with SHELX. Deposit data in repositories like CCDC or ICSD to fill literature gaps .
Ethics and Safety
Q. What safety protocols are critical when handling this compound in large-scale reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
